1H-Indazole is a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyrazole ring. It serves as a versatile scaffold in medicinal chemistry due to its presence in various bioactive molecules. Substitutions at different positions of the indazole ring, particularly at the 5-position, significantly influence its biological activity. Derivatives of 1H-indazole exhibit a wide range of pharmacological activities [, ], including:
Kinase inhibition: 1H-indazole derivatives have shown potent inhibitory activity against various kinases, including fibroblast growth factor receptors (FGFRs) [, ], G-protein-coupled receptor kinase 2 and 5 (GRK2 and 5) [], glycogen synthase kinase-3 (GSK-3) [], and anaplastic lymphoma kinase (ALK) [].
Antibacterial activity: Certain S-substituted derivatives of 1H-indazole have demonstrated promising antibacterial activity against Gram-positive and Gram-negative bacteria [, ].
Antifungal activity: 1H-indazole derivatives incorporating triazole and acetophenone moieties have shown antifungal properties [].
Cholinesterase and monoamine oxidase inhibition: Specific 1H-indazole derivatives have demonstrated dual inhibitory activity against both cholinesterase and monoamine oxidase, suggesting potential applications in Alzheimer's disease [].
Nitric oxide synthase (NOS) inhibition: Substituted 1H-indazole derivatives, particularly those with bulky amine substitutions at the 3-position, have been explored as selective inhibitors of neuronal NOS (nNOS) for pain management [].
Synthesis Analysis
Leimgruber-Batcho indole synthesis: This method has been employed to synthesize 1H-indazole derivatives, as exemplified by the synthesis of 1-(1-pyridin-2-ylmethyl-piperidin-4-yl)-1H-indole [].
Nucleophilic aromatic substitution: This reaction is widely used for introducing substituents onto the indazole ring, particularly at electron-deficient positions. For example, a highly regioselective nucleophilic aromatic substitution was utilized in the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine [].
Buchwald-Hartwig amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds, facilitating the introduction of amine substituents onto the indazole scaffold [].
Cyclization reactions: Various cyclization reactions, often involving hydrazides or thiosemicarbazides, are employed to construct the indazole ring system [, ].
Molecular Structure Analysis
Single-crystal X-ray diffraction: This technique provides detailed information about the three-dimensional arrangement of atoms within the molecule, including bond lengths, bond angles, and intermolecular interactions [, , , ].
Nuclear magnetic resonance (NMR) spectroscopy: This technique provides information about the connectivity and environment of atoms within the molecule, aiding in structure determination [, , , ].
The spatial arrangement of substituents, particularly chiral centers, significantly influences the biological activity of 1H-indazole derivatives [, ].
Mechanism of Action
Kinase inhibition: Many 1H-indazole derivatives act as ATP-competitive kinase inhibitors, competing with ATP for binding to the active site of the kinase, thereby preventing phosphorylation and downstream signaling [, , , , ].
Receptor antagonism: Certain 1H-indazole derivatives act as receptor antagonists, binding to specific receptors and blocking their activation by endogenous ligands [, ].
Enzyme inhibition: Some 1H-indazole derivatives directly inhibit enzymes by binding to their active sites and interfering with their catalytic activity [, ].
Physical and Chemical Properties Analysis
Solubility: Solubility in aqueous and organic solvents is crucial for bioavailability and pharmaceutical formulation. Modifications to enhance solubility are often explored during drug development [, , ].
Lipophilicity: This property influences a compound's ability to cross biological membranes and reach its target. Lipophilicity can be tuned by modifying the substituents on the indazole scaffold [].
Metabolic stability: Metabolic stability is a critical factor in determining a compound's in vivo half-life and efficacy. Structural modifications are often introduced to improve metabolic stability and reduce susceptibility to enzymatic degradation [, ].
Applications
Drug discovery and development: The potent and diverse biological activities of 1H-indazole derivatives make them attractive scaffolds for drug discovery efforts targeting various diseases, including cancer [, , , , , , , ], pain [], Alzheimer's disease [], and bacterial infections [, ].
Agrochemicals: The antifungal properties of certain 1H-indazole derivatives suggest potential applications in agriculture for controlling fungal diseases in crops [].
Compound Description: This compound is highlighted as a novel agent for inhibiting tumor growth and treating cancer. It is provided as a monohydrochloride salt. [, ]
Relevance: This compound shares a core structure with 5-(1-Methyl-piperidin-4-YL)-1H-indazole, particularly the presence of a piperidine ring. Both compounds also feature an indole moiety, although in the related compound, this is substituted at the 3-position with a complex pyrrole-dione structure. [, ]
Compound Description: This compound was synthesized and evaluated for its inhibitory potency against specific kinases. These kinases (MPS1, MAPKAPK2, and p70S6Kβ/S6K2) are characterized by a rare cysteine residue within their hinge regions. []
Relevance: Although this compound doesn't share the core indole or piperidine structures with 5-(1-Methyl-piperidin-4-YL)-1H-indazole, it is relevant as it highlights the biological activity of molecules containing a substituted pyrazole ring. Understanding the structure-activity relationship of similar compounds with varying heterocycles can be valuable in medicinal chemistry. []
Compound Description: MBA236 is a dual inhibitor, demonstrating activity against both cholinesterases and monoamine oxidase. It was developed based on the structure of another dual inhibitor, N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine (ASS234) and insights from QSAR predictions. []
Relevance: This compound exhibits significant structural similarity to 5-(1-Methyl-piperidin-4-YL)-1H-indazole. Both compounds share a central 1-methyl-piperidin-4-yl moiety linked to an indole ring. The related compound has additional substitutions on the indole and piperidine rings, highlighting potential areas for modification and exploration of structure-activity relationships. []
Compound Description: This compound is a key intermediate in the synthesis of the protein kinase C inhibitor LY317615. []
Relevance: This compound is very structurally similar to 5-(1-Methyl-piperidin-4-YL)-1H-indazole. It shares the same core structure, with the only difference being the presence of a pyridin-2-yl methyl substituent on the piperidine nitrogen instead of a methyl group in 5-(1-Methyl-piperidin-4-YL)-1H-indazole. []
Compound Description: LY2562175 functions as a potent and selective agonist for the farnesoid X receptor (FXR). In preclinical studies, it demonstrated favorable lipid-modulating properties, including lowering LDL cholesterol and triglycerides while increasing HDL cholesterol. These findings led to its advancement into clinical trials for treating dyslipidemia. []
Relevance: While this compound does not share the same core structure as 5-(1-Methyl-piperidin-4-YL)-1H-indazole, it belongs to the same chemical class of piperidinylisoxazoles. This suggests that exploring modifications around the piperidine and isoxazole rings might be a viable strategy for modulating activity and selectivity towards specific targets. []
Compound Description: This compound served as a central scaffold in the development of novel S-substituted derivatives (compounds 5a-h). These derivatives were synthesized and evaluated for their ability to inhibit the enzymes lipoxygenase and α-glucosidase, as well as their antibacterial activity against both Gram-positive and Gram-negative bacteria. [, ]
Relevance: This compound shares the piperidine ring system with 5-(1-Methyl-piperidin-4-YL)-1H-indazole, and its exploration as a scaffold for diverse derivatives highlights the potential of modifying the piperidine substituents to modulate biological activity. [, ]
Compound Description: This compound's crystal structure was analyzed, revealing details about its conformation and intermolecular interactions. []
Relevance: This compound highlights the significance of the piperidine moiety as a common structural feature in biologically active compounds, similar to 5-(1-Methyl-piperidin-4-YL)-1H-indazole. While the core structures differ, the presence of a substituted piperidine ring suggests shared chemical space and potential for exploring similar modifications in drug design. []
Compound Description: CFMTI acts as a highly selective allosteric antagonist of the metabotropic glutamate receptor 1 (mGluR1). It demonstrated antipsychotic-like effects in preclinical models, suggesting its potential for treating disorders like schizophrenia. []
Relevance: While CFMTI differs significantly in its core structure compared to 5-(1-Methyl-piperidin-4-YL)-1H-indazole, it highlights the pharmacological relevance of exploring various heterocyclic systems in drug design. The presence of a substituted triazole ring in CFMTI suggests that incorporating similar heterocycles into analogs of 5-(1-Methyl-piperidin-4-YL)-1H-indazole could lead to compounds with distinct pharmacological profiles. []
Compound Description: This compound is identified as a novel inhibitor of tyrosine kinases, particularly those involved in signal transduction pathways relevant to cancer. It is highlighted for its potential in treating and/or preventing various pathophysiological conditions. []
Relevance: This compound shares a structural similarity with 5-(1-Methyl-piperidin-4-YL)-1H-indazole through the presence of a 1-methyl-piperidin-4-yl moiety. The different connectivity and additional heterocyclic rings in this compound offer insights into potential modifications that could modulate activity and target specificity. []
Compound Description: This chemical scaffold was used as a starting point for the development of a series of novel glycogen synthase kinase-3β (GSK-3β) inhibitors. These inhibitors demonstrated potent ATP-competitive activity and showed efficacy in preclinical models of mood disorders, suggesting their potential for treating conditions like bipolar disorder. []
Relevance: This scaffold shares a high degree of structural similarity with 5-(1-Methyl-piperidin-4-YL)-1H-indazole. Both compounds feature a central 1-alkylpiperidin-4-yl group linked to an indazole ring. The primary difference lies in the presence of a carboxamide substituent at the 3-position of the indazole ring in the related compounds. This highlights the 3-position as a key site for modifications that can significantly impact biological activity and target selectivity. []
Compound Description: This compound's crystal structure has been characterized, providing insights into its molecular conformation, hydrogen bonding patterns, and crystal packing arrangements. []
Relevance: This compound shares the common structural motif of a piperidine ring with 5-(1-Methyl-piperidin-4-YL)-1H-indazole. The presence of a substituted triazole ring in this compound, similar to CFMTI, further emphasizes the potential of incorporating such heterocycles into analogs of 5-(1-Methyl-piperidin-4-YL)-1H-indazole to explore new chemical space and potential biological activities. []
Compound Description: This compound exhibits selective inhibition of human neuronal nitric oxide synthase (nNOS) and demonstrated potential as a treatment for pain, particularly neuropathic pain. []
Relevance: This compound shares the indole moiety with 5-(1-Methyl-piperidin-4-YL)-1H-indazole. Although it features a tetrahydropyridine ring instead of a piperidine ring, the structural similarities suggest that exploring modifications around these nitrogen-containing heterocycles could be relevant for modulating biological activity and target selectivity. []
Compound Description: This compound's crystal structure has been determined, revealing details about its molecular geometry, conformation, and intermolecular interactions. []
Relevance: This compound shares the indazole ring system with 5-(1-Methyl-piperidin-4-YL)-1H-indazole. The presence of a substituted triazole ring, as observed in previous compounds (CFMTI and the benzoxazole derivative), further supports the potential of incorporating this heterocycle into analogs of 5-(1-Methyl-piperidin-4-YL)-1H-indazole for exploring structure-activity relationships. []
Compound Description: This series of compounds were synthesized and tested for their antifungal activities. []
Compound Description: This compound acts as a dual inhibitor targeting both anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR). It shows promise as a potential anticancer agent, particularly for treating non-small cell lung cancer (NSCLC), including cases with brain metastases. []
Relevance: This compound shares the piperidine ring system with 5-(1-Methyl-piperidin-4-YL)-1H-indazole, and its development as a dual kinase inhibitor underscores the importance of exploring diverse substitutions and structural modifications around this core structure to achieve desired biological activities and target specificities. []
Compound Description: This compound is a novel derivative synthesized and characterized through spectral analysis. Docking studies were also conducted to investigate its potential interactions with biological targets. []
Relevance: This compound shares the indazole ring system with 5-(1-Methyl-piperidin-4-YL)-1H-indazole. While it contains a piperazine ring instead of a piperidine ring, the structural similarities, particularly the presence of a nitrogen-containing heterocycle linked to the indazole, suggest potential for exploring related modifications. []
Compound Description: Identified through virtual screening as a potential inhibitor of cancer Osaka thyroid kinase (COT), a serine/threonine kinase involved in inflammatory diseases and cancer. []
Relevance: This compound shares the indole moiety with 5-(1-Methyl-piperidin-4-YL)-1H-indazole. Though it incorporates a piperidine ring linked differently to the indole and an additional indazole ring, the structural similarities and shared chemical space make it a relevant point of comparison. []
Compound Description: LNP023 is an orally bioavailable inhibitor of factor B, a key serine protease in the alternative pathway of the complement system. It is being clinically evaluated for treating complement-mediated diseases. []
Relevance: LNP023 shares the indole and piperidine structural motifs with 5-(1-Methyl-piperidin-4-YL)-1H-indazole, indicating a degree of shared chemical space. The distinct substitutions and stereochemistry of LNP023 provide insights into potential modifications that can influence target specificity and pharmacological properties. []
Compound Description: GDC-0994 is an orally bioavailable and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). It is being clinically evaluated as a potential anticancer agent. []
Relevance: Although GDC-0994 does not share a core structure with 5-(1-Methyl-piperidin-4-YL)-1H-indazole, its inclusion highlights the significance of exploring diverse heterocyclic scaffolds and substitution patterns for developing inhibitors of clinically relevant kinases. []
Compound Description: PF-06459988 is a potent, irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants, specifically those harboring the T790M gatekeeper mutation. It is designed to overcome resistance to first- and second-generation EGFR inhibitors. []
Relevance: PF-06459988, although structurally distinct from 5-(1-Methyl-piperidin-4-YL)-1H-indazole, demonstrates the importance of exploring different heterocyclic scaffolds and substitution patterns to achieve desired selectivity profiles against specific kinase targets, particularly mutant forms implicated in drug resistance. []
Compound Description: CPI-1205 is a highly potent and selective inhibitor of the histone methyltransferase EZH2, a key component of the polycomb repressive complex 2 (PRC2), which is implicated in epigenetic regulation and cancer. It is currently undergoing clinical trials for treating B-cell lymphoma. []
Relevance: CPI-1205 shares the indole and piperidine structural motifs with 5-(1-Methyl-piperidin-4-YL)-1H-indazole, suggesting a degree of shared chemical space. The presence of a chiral center and distinct substituents in CPI-1205 highlights the importance of stereochemical considerations and specific substitutions for achieving optimal potency and selectivity against challenging epigenetic targets. []
Compound Description: LDK378 is a novel, selective inhibitor of anaplastic lymphoma kinase (ALK) that has shown substantial antitumor activity in clinical trials for ALK-positive cancers. []
Relevance: This compound shares the piperidine ring system with 5-(1-Methyl-piperidin-4-YL)-1H-indazole. Its development highlights the potential of exploring various substituents and modifications around the piperidine ring to achieve desired pharmacological profiles and target specificities for treating cancers driven by specific kinase activity. []
Compound Description: BMS-903452 is an orally bioavailable agonist of G-protein-coupled receptor 119 (GPR119), a target of interest for treating type 2 diabetes. It has shown efficacy in preclinical models and has been evaluated in clinical trials. []
Relevance: BMS-903452 shares the piperidine ring system with 5-(1-Methyl-piperidin-4-YL)-1H-indazole, highlighting the versatility of this moiety in medicinal chemistry. The compound's development as a GPR119 agonist for treating metabolic disorders underscores the importance of exploring diverse chemical space around this core structure. []
Compound Description: BMS-695735 is an orally available inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) kinase, demonstrating broad-spectrum antitumor activity in preclinical models. It was developed to address limitations of an earlier lead compound, BMS-536924. []
Relevance: BMS-695735 shares the piperidine ring system with 5-(1-Methyl-piperidin-4-YL)-1H-indazole, further emphasizing the importance of this moiety in medicinal chemistry. The compound's development as an IGF-1R inhibitor for potential anticancer therapy highlights the relevance of exploring various substitutions and modifications around the piperidine ring to achieve desirable pharmacological properties and target selectivity. []
Compound Description: A series of S-substituted derivatives of this compound were synthesized and evaluated for their anti-hypoxic activity. One particular derivative, 1-((4-ethyl-5-(((3-(pyridine-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)propane-2-one, demonstrated promising results in preclinical models. []
Relevance: While these compounds lack a direct structural similarity with 5-(1-Methyl-piperidin-4-YL)-1H-indazole, their inclusion emphasizes the significance of exploring diverse heterocyclic systems, particularly those containing sulfur and nitrogen atoms, for discovering new therapeutic agents. []
Compound Description: A series of these novel oxazole derivatives were synthesized and characterized. []
Relevance: These compounds share the 1-methyl-1H-indazole moiety with 5-(1-Methyl-piperidin-4-YL)-1H-indazole, highlighting the relevance of this group in medicinal chemistry. Exploring variations in the heterocyclic ring system, in this case, an oxazole ring, attached to the indazole could lead to compounds with diverse pharmacological properties. []
Compound Description: This compound, whose structure was confirmed by X-ray crystallography, exhibited promising fungicidal and antiviral activities against the tobacco mosaic virus in bioassays. []
Relevance: While this compound doesn't directly share the core structure with 5-(1-Methyl-piperidin-4-YL)-1H-indazole, it features a piperidine ring system and a substituted pyrazole ring. These structural elements, although arranged differently, highlight the potential of exploring similar heterocyclic combinations and substitutions for developing compounds with desired biological activities. []
Compound Description: These derivatives were synthesized and studied to understand the reaction mechanism of NH-indazoles with formaldehyde. []
Relevance: These derivatives share the indazole core structure with 5-(1-Methyl-piperidin-4-YL)-1H-indazole. Studying the reactivity and chemical properties of these simpler indazole derivatives provides valuable insights into the potential modifications and reactions applicable to 5-(1-Methyl-piperidin-4-YL)-1H-indazole. []
Compound Description: This compound, along with its byproducts, was studied for its insecticidal and acaricidal properties. [, ]
Relevance: This compound shares the piperidine ring with 5-(1-Methyl-piperidin-4-YL)-1H-indazole. Although designed for a different target, its evaluation as a PET tracer highlights the potential of incorporating piperidine-containing molecules into imaging agents for studying the central nervous system. []
Compound Description: This compound acts as a potent and selective agonist of the G protein-coupled receptor 119 (GPR119). It is considered a promising tool for investigating the pharmacological potential of GPR119 agonists. []
Relevance: This compound shares the piperidine ring with 5-(1-Methyl-piperidin-4-YL)-1H-indazole. Its development as a GPR119 agonist highlights the relevance of exploring modifications and substitutions around this core structure for targeting specific GPCRs. []
Compound Description: This compound is an orally available and selective inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3, exhibiting antitumor activity against FGFR-driven cancers. []
Relevance: While CH5183284/Debio 1347 differs structurally from 5-(1-Methyl-piperidin-4-YL)-1H-indazole, its development as an FGFR inhibitor highlights the importance of exploring diverse heterocyclic scaffolds and substitution patterns for targeting specific kinases involved in cancer pathways. []
Compound Description: L-372,662 is a potent and orally bioavailable antagonist of the oxytocin receptor. It demonstrates high selectivity over the arginine vasopressin receptors. []
Relevance: This compound shares the piperidine ring with 5-(1-Methyl-piperidin-4-YL)-1H-indazole. Its development as an oxytocin receptor antagonist demonstrates the versatility of the piperidine scaffold in medicinal chemistry and highlights the potential of exploring modifications around this core for targeting various GPCRs. []
Compound Description: This compound was synthesized through an efficient eight-step process, showcasing a specific synthetic route for a molecule containing both a piperidine ring and an imidazole ring. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.